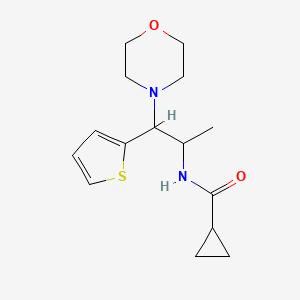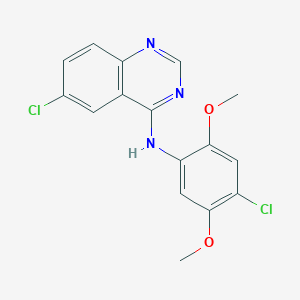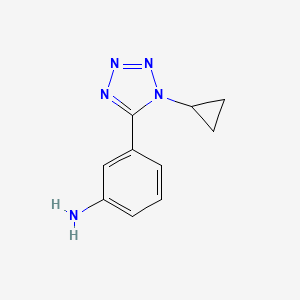
3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline” is a chemical compound with the molecular formula C10H11N5 and a molecular weight of 201.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline” consists of a cyclopropyl group attached to a tetrazole ring, which is further connected to an aniline group . The exact spatial arrangement of these groups would require more specific data or computational modeling to determine.Physical And Chemical Properties Analysis
“3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline” is predicted to have a melting point of 152.39°C and a boiling point of approximately 449.1°C at 760 mmHg . Its density is predicted to be around 1.6 g/cm3, and it has a refractive index of n20D 1.81 .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The structure of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline suggests potential applications in drug discovery due to the presence of a tetrazole ring. Tetrazoles are known to mimic the carboxylate group and are used in medicinal chemistry for isosteric replacement of carboxylic acids . This property could be leveraged in designing new pharmaceuticals with improved pharmacokinetic properties.
Organic Synthesis
Compounds containing 1,2,3-triazole rings are valuable in organic synthesis. They serve as building blocks for creating complex molecules due to their reactivity and stability . The aniline moiety in the compound could be used for further functionalization through various organic reactions.
Polymer Chemistry
Tetrazole derivatives have applications in polymer chemistry, where they can be incorporated into polymers to impart specific properties like thermal stability or flame retardancy . The compound could be explored for such applications due to its tetrazole ring.
Supramolecular Chemistry
The aniline group in 3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline can participate in hydrogen bonding, which is a key interaction in supramolecular assemblies. This could lead to its use in constructing complex molecular architectures .
Bioconjugation and Chemical Biology
Tetrazoles are often used in bioconjugation strategies due to their ability to undergo click reactions with azides. This compound could potentially be used to label biomolecules or create bioconjugates for various biological studies .
Fluorescent Imaging
Some tetrazole derivatives exhibit fluorescent properties and can be used as imaging agents. The specific compound might be modified to develop new fluorescent probes for biological imaging applications .
Materials Science
The robustness of the tetrazole ring makes it suitable for materials science applications where stability under harsh conditions is required. The compound could be investigated for its potential use in creating new materials with desirable properties .
Anticancer Research
Given that some triazole derivatives have shown anticancer activity, there’s a possibility that 3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline could also be evaluated for such activities, potentially leading to new cancer treatments .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1-cyclopropyltetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-8-3-1-2-7(6-8)10-12-13-14-15(10)9-4-5-9/h1-3,6,9H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZYYHOPQNWLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


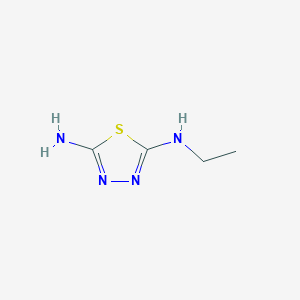

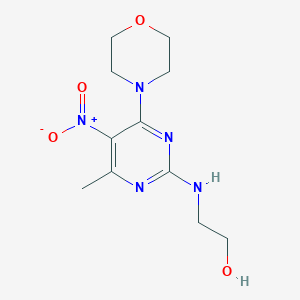
![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)

![5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2894959.png)
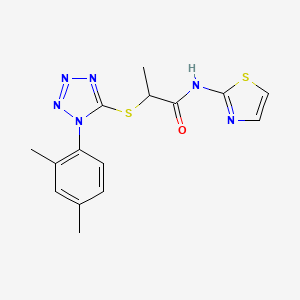
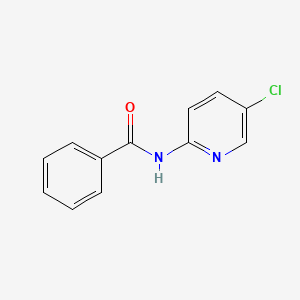
![N'-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine](/img/structure/B2894965.png)
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2894966.png)
![N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894970.png)
